1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

Description

Overview of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

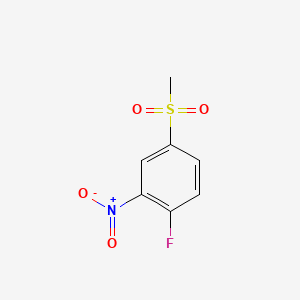

This compound, designated by Chemical Abstracts Service number 453-72-5, represents a trisubstituted benzene derivative bearing three distinct functional groups that collectively define its chemical behavior and synthetic utility. The compound possesses the molecular formula C7H6FNO4S with a molecular weight of 219.19 grams per mole, establishing it as a moderately sized aromatic molecule suitable for diverse synthetic applications. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this substance as 4-fluoro-3-nitrophenyl methyl sulfone, reflecting the positional relationships of the substituents around the benzene ring.

The structural arrangement of this compound features a benzene core substituted at the 1-position with fluorine, the 2-position with a nitro group, and the 4-position with a methylsulfonyl moiety. This specific substitution pattern creates a molecule with significant electronic polarization, where the electron-withdrawing nature of all three substituents substantially influences the aromatic ring's reactivity. The compound exists as a crystalline solid under standard conditions, typically appearing as white to yellow-green crystalline powder with a melting point range of 152 to 158 degrees Celsius. Commercial preparations generally achieve purity levels exceeding 98 percent, as determined by gas chromatographic analysis.

The compound's physical properties reflect its highly substituted aromatic nature and the presence of multiple electron-withdrawing groups. The calculated boiling point under standard atmospheric pressure approaches 396.3 degrees Celsius, indicating substantial intermolecular forces and thermal stability. The presence of the methylsulfonyl group contributes significantly to the molecule's polarity and influences its solubility characteristics in various organic solvents. Storage recommendations specify maintenance under sealed, dry conditions at room temperature to preserve chemical integrity.

Historical Development and Significance

The synthetic development of this compound emerged from the broader evolution of fluorinated aromatic chemistry that gained momentum throughout the late twentieth century. Early synthetic approaches to this compound relied on direct nitration methodologies, where 1-fluoro-4-methanesulfonylbenzene served as the starting material for regioselective nitro group introduction. The classical nitration procedure involves treatment of the methylsulfonyl-substituted fluorobenzene precursor with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions. This transformation achieves remarkable efficiency, with reported yields reaching 94 percent under optimized reaction conditions.

The significance of this compound extends beyond its role as a synthetic intermediate to encompass its contributions to fundamental understanding of aromatic substitution reactions and electronic effects in polysubstituted benzene derivatives. Research investigations have established this compound as a valuable model system for studying the interplay between electron-withdrawing substituents and their collective influence on aromatic reactivity patterns. The compound's utility in cross-coupling reactions has been particularly noteworthy, with recent studies demonstrating its effectiveness as an electrophilic partner in Suzuki-Miyaura coupling processes.

The historical evolution of synthetic methodologies involving this compound reflects broader trends in fluorine chemistry and the increasing recognition of fluorinated compounds in pharmaceutical development. Patent literature dating back several decades documents various synthetic applications of this compound, particularly in the preparation of complex pharmaceutical intermediates and agrochemical precursors. The compound's incorporation into synthetic sequences for developing anti-cancer agents and other therapeutic targets underscores its continued relevance in modern medicinal chemistry research.

Contemporary research has expanded the synthetic utility of this compound through the development of novel reduction and coupling protocols. Investigations into nitro-sulfinate reductive coupling reactions have identified this compound as an effective substrate for accessing diverse sulfonamide structures under mild reaction conditions. These methodological advances have established new paradigms for utilizing nitroaromatic compounds in synthetic organic chemistry, with this compound serving as a representative example of enhanced reactivity through strategic functional group positioning.

Research Objectives and Scope

Current research objectives surrounding this compound focus primarily on expanding its synthetic utility through the development of novel transformation methodologies and exploring its potential as a building block for accessing structurally complex target molecules. Pharmaceutical development represents a major research thrust, where this compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly in developing anti-cancer agents. The strategic combination of functional groups present in this molecule provides multiple reactive sites that can be selectively manipulated to construct diverse molecular frameworks relevant to drug discovery programs.

Organic synthesis research encompasses detailed investigations into the compound's behavior under various reaction conditions, allowing researchers to explore new chemical reactions and pathways that leverage its unique substitution pattern. The presence of both the nitro group and the methylsulfonyl moiety creates opportunities for sequential transformations that can rapidly increase molecular complexity. Research efforts have particularly focused on developing methods for selective functional group manipulation while preserving the integrity of the remaining substituents, thereby enabling access to previously challenging synthetic targets.

Material science applications represent an emerging area of research where this compound finds utility in producing specialty polymers and coatings with enhanced properties such as improved durability and chemical resistance. The compound's incorporation into polymer backbones can significantly alter material characteristics, providing opportunities for developing advanced materials with tailored properties. Research in this domain investigates how the specific electronic and steric features of this compound influence polymer properties and processing characteristics.

Agricultural chemistry research explores the compound's potential in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. The biological activity profiles of derivatives prepared from this compound continue to be investigated to identify new active ingredients for crop protection applications. These research efforts often involve systematic structural modifications to optimize both efficacy and environmental compatibility of resulting agrochemical products.

Analytical chemistry applications utilize this compound in various analytical techniques, particularly for detecting and quantifying specific compounds in complex mixtures. The compound's distinctive spectroscopic signatures and chromatographic behavior make it valuable as an analytical standard or derivatization reagent. Research continues to explore novel analytical methodologies that leverage the unique properties of this compound to enhance detection sensitivity and selectivity in challenging analytical scenarios.

Properties

IUPAC Name |

1-fluoro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSNDSFSTBZESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310380 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-72-5 | |

| Record name | 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 453-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration Method

One effective method for synthesizing this compound involves nitration using a mixture of concentrated sulfuric acid and fuming nitric acid:

Reaction Setup : A mixture of concentrated sulfuric acid (16.0 mL) and fuming nitric acid (8.0 mL) is prepared.

Substrate : 1-Fluoro-4-methylsulfonyl-benzene (5.0 g, 28.7 mmole) is added gradually to the acid mixture while stirring at room temperature for approximately 2 hours.

Workup : The reaction mixture is poured into crushed ice (140 g), resulting in the precipitation of the product. The solid is collected by filtration and washed with water.

Yield : The final product is obtained as a white solid with a yield of 94% (5.94 g). The purity and identity can be confirmed using techniques such as LCMS and NMR spectroscopy.

Electrophilic Substitution

Another approach involves electrophilic substitution reactions, which are common in organic synthesis:

Fluorination : Starting from a suitable fluorinated aromatic precursor, the methylsulfonyl group can be introduced first, followed by nitration.

Reagents : Chlorosulfonic acid can be used for sulfonylation, followed by the addition of ammonia or an amine to form the sulfonamide.

Alternative Synthesis Routes

Research indicates that other methods may also involve:

Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom onto the aromatic ring before proceeding with sulfonation and nitration.

Sequential Reactions : Employing sequential reactions where each functional group is added stepwise under controlled conditions to minimize side reactions and maximize yield.

The following table summarizes key experimental data related to the synthesis of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol |

| Yield from Nitration Method | 94% |

| Reaction Time | 2 hours |

| Reaction Temperature | Room temperature |

| Characterization Techniques | LCMS, NMR |

When preparing this compound, safety precautions are paramount due to the hazardous nature of reagents involved:

Protective Equipment : Use gloves, goggles, and lab coats to prevent exposure.

Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes.

Waste Disposal : Follow appropriate protocols for disposing of chemical waste generated during synthesis.

The synthesis of this compound can be effectively achieved through various methods involving electrophilic substitution reactions. The choice of method may depend on the availability of starting materials and desired reaction conditions. The high yield obtained from nitration emphasizes its viability for laboratory-scale synthesis, while further optimization may be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Major Products Formed

Reduction: 1-Fluoro-4-(methylsulfonyl)-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: This compound sulfone.

Scientific Research Applications

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluorine atom can enhance binding affinity to target molecules. The methylsulfonyl group can increase the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

Impact of Functional Groups :

- Nitro Group: Enhances electron-withdrawing effects, facilitating hydrogen bonding (e.g., dimeric complexes similar to 2-nitrophenol) . Its absence in 4-Fluorophenyl Methyl Sulfone reduces reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Methylsulfonyl vs. Sulfanyl : The sulfonyl group (-SO₂CH₃) provides stronger electron-withdrawing effects and hydrophobic interactions (e.g., binding to proline residues in protein complexes) compared to sulfanyl (-SCH₃) .

- Fluoro vs. Methyl: Fluorine’s electronegativity increases ring deactivation, favoring meta/para substitution in electrophilic reactions.

Potency in Medicinal Chemistry :

- Compounds with para-methylsulfonyl groups (e.g., this compound) exhibit higher potency due to optimized hydrophobic interactions (e.g., with CA protein residues like P38) .

- ED₅₀ Comparison : Derivatives of the target compound (e.g., piperidine-linked analogs) show lower ED₅₀ values (<0.1 μM) than celecoxib (a COX-2 inhibitor), indicating superior efficacy .

Biological Activity

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 453-72-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine atom at the para position relative to the nitro group.

- Methylsulfonyl group attached to the benzene ring, which enhances its solubility and reactivity.

- Nitro group positioned ortho to the methylsulfonyl group, contributing to its electrophilic character.

The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Nitration of 1-fluoro-4-methylbenzene to introduce the nitro group.

- Sulfonation using methylsulfonyl chloride to add the methylsulfonyl moiety.

Research indicates that variations in reaction conditions can influence yield and purity, highlighting the need for optimization in synthetic protocols .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research into fluorinated compounds indicates that they may possess anticancer activities. The presence of the nitro group can enhance the cytotoxicity against cancer cell lines by inducing apoptosis. Specific studies have reported IC50 values ranging from 10 to 50 µM for related compounds in various cancer models .

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, contributing to cell death in cancer cells .

Case Studies

A recent study investigated a series of fluorinated benzene derivatives, including this compound, assessing their effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with notable effects on apoptosis markers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 25 | Induction of apoptosis |

| Related Compound A | MDA-MB-231 | 15 | ROS generation |

| Related Compound B | HCT116 | 30 | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonylation : Introduce the methylsulfonyl group via electrophilic substitution using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Nitration : Position-selective nitration at the ortho position relative to fluorine, guided by the meta-directing nature of the methylsulfonyl group. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize by-products .

Optimization requires monitoring reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to enhance yield and purity. Computational tools (e.g., Reaxys, PubChem) can predict feasible pathways and side reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- Waste Management : Segregate nitro- and sulfonyl-containing waste. Neutralize acidic residues before disposal and collaborate with certified hazardous waste agencies .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid combustion .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., fluorine’s deshielding effect, nitro group splitting patterns). IR spectroscopy confirms functional groups (S=O stretch at ~1350 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Melting point analysis (mp ~93–94°C, as in related compounds) provides preliminary purity data .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?

- Methodological Answer : The fluorine atom is a strong electron-withdrawing group (EWG) via inductive effects, making the ring less reactive. The methylsulfonyl group (also EWG) directs incoming electrophiles to the ortho/para positions. Nitration at the ortho position to fluorine is favored due to steric and electronic factors. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .

Q. Can this compound serve as a reagent in peptide or protein modification?

- Methodological Answer : While not directly documented, analogous nitro-fluoroarenes (e.g., 1-Fluoro-2,4-dinitrobenzene) are used to label N-terminal amino acids (Sanger’s method). The methylsulfonyl group may enhance solubility in polar solvents, enabling selective reactions with cysteine or lysine residues. Validate reactivity via UV-Vis spectroscopy or MALDI-TOF MS after incubation with model peptides .

Q. How can computational tools predict synthetic pathways and by-products?

- Methodological Answer : Databases like PubChem and Reaxys provide reaction templates. Tools such as BKMS_METABOLIC assess plausible intermediates, while PISTACHIO predicts side reactions (e.g., over-nitration). Input SMILES notations for the target compound and precursors to generate retrosynthetic trees. Validate predictions with small-scale trials .

Q. What mechanistic insights explain its behavior in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-deficient aromatic ring (due to EWGs) facilitates SNAr. Fluorine’s poor leaving-group ability requires strong nucleophiles (e.g., amines, thiols) and elevated temperatures. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. DMF) can elucidate rate-determining steps. Monitor reactions via F NMR to track fluorine displacement .

Q. What environmental impacts arise from its use, and how can degradation be studied?

- Methodological Answer : Nitro and sulfonyl groups pose ecotoxicity risks. Conduct photolysis experiments (UV light, H₂O₂) to assess degradation products. Use LC-MS/MS to identify intermediates. Collaborate with environmental toxicology labs to evaluate aquatic toxicity (e.g., Daphnia magna assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.